molecular formula C16H13N3O3S B15045208 2-[[(E)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-[[(E)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B15045208
M. Wt: 327.4 g/mol
InChI Key: QCAVYHTVSHAWPU-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a nitrophenyl group, which is known for its electron-withdrawing properties. The presence of these functional groups makes this compound an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis equipment could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Ethers or esters, depending on the nucleophile used.

Scientific Research Applications

2-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

Mechanism of Action

The mechanism of action of 2-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is primarily related to its ability to interact with biological molecules. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage microbial cells. Additionally, the compound can bind to enzymes and proteins, inhibiting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-[(2-HYDROXY-5-NITROPHENYL)IMINO]METHYL]-4-NITROPHENOL
  • 2-[(E)-[(2-HYDROXY-4-NITROPHENYL)IMINO]METHYL]-5-NITROPHENOL
  • 2-[(E)-[(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL)IMINO]METHYL-4-METHOXY-6-NITROPHENOL

Uniqueness

What sets 2-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE apart from similar compounds is its unique combination of a benzothiophene core and a nitrophenyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H13N3O3S

Molecular Weight

327.4 g/mol

IUPAC Name

2-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C16H13N3O3S/c17-8-13-12-3-1-2-4-15(12)23-16(13)18-9-10-7-11(19(21)22)5-6-14(10)20/h5-7,9,20H,1-4H2/b18-9+

InChI Key

QCAVYHTVSHAWPU-GIJQJNRQSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.